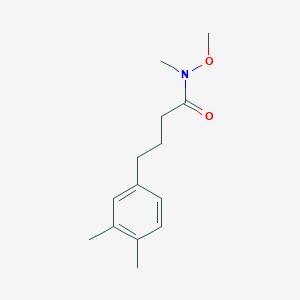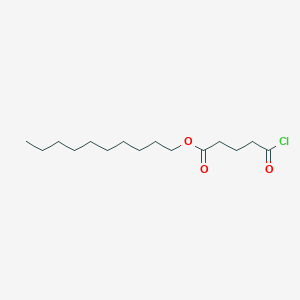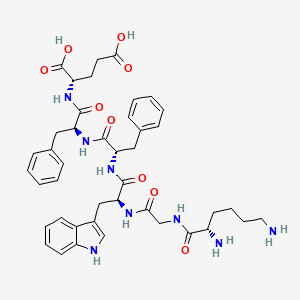![molecular formula C19H29BrOSi B14207857 Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- CAS No. 765906-60-3](/img/structure/B14207857.png)
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties. It contains a total of 51 atoms, including 29 hydrogen atoms, 19 carbon atoms, 1 oxygen atom, and 1 bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- typically involves the reaction of 4-(4-bromophenyl)-1-butyne with tris(1-methylethyl)silane under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and properties.
作用機序
The mechanism by which Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the butynyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s ability to form stable bonds with other molecules makes it valuable in synthetic chemistry and material science.
類似化合物との比較
Similar Compounds
- Silane, [[4-(4-chlorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-fluorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-iodophenyl)-1-butynyl]oxy]tris(1-methylethyl)
Uniqueness
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
特性
CAS番号 |
765906-60-3 |
|---|---|
分子式 |
C19H29BrOSi |
分子量 |
381.4 g/mol |
IUPAC名 |
4-(4-bromophenyl)but-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-15(2)22(16(3)4,17(5)6)21-14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,7,9H2,1-6H3 |
InChIキー |
QCUUTFBYXRIRGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)





![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)

![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
